N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate often involves the electrochemical decarboxylation of amino acids or peptides, leading to the formation of N-acyl-N, O-acetals. These intermediates can then be further transformed into various functionalized peptides or amino acid derivatives, showcasing a method for introducing amide functionalities and modifying peptide chains (Seebach et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate features conformational aspects that are key to their biological activity. For example, in methanesulfonanilides, the orientation of the N—H bond and the positioning of the sulfonamide and benzene ring play a crucial role in how these molecules interact with biological receptors. The amide hydrogen's position relative to the plane of the benzene ring and the methanesulfonyl group's opposite placement is a common structural motif (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonic acid and its derivatives, such as methanesulfonates, are pivotal in synthetic chemistry, including the synthesis of functionalized benzimidazoles and other heterocyclic compounds. These reactions often require specific conditions, such as the presence of additives, to proceed efficiently (Yamamoto et al., 2009).
Scientific Research Applications
Asymmetric Synthesis
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is instrumental in the asymmetric synthesis of compounds. The L-threonine-derived bifunctional organic catalysts, containing primary amine and sulfonamide groups, promote asymmetric conjugate addition of alpha,alpha-disubstituted aldehydes to 1,1-bis(benzenesulfonyl)ethylene, yielding adducts with quaternary stereogenic centers adjacent to an aldehyde group. These adducts are obtained in high yield and good enantioselectivity, demonstrating the compound's significance in asymmetric synthesis and stereogenic control (Zhu & Lu, 2010).
Polymer Synthesis
The compound is utilized in the synthesis of polymers. Specifically, it is involved in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, where it reacts with triphosgene to form monomers, which are then polymerized to obtain corresponding polycarbonates. This process is a pivotal part of generating materials with specific structural and physical properties (Sanda, Kamatani & Endo, 2001).
Synthesis of Nitrogen-Containing Compounds
The compound also plays a role in the synthesis of valuable nitrogen-containing compounds. The transition-metal-free intermolecular amidation process it supports is significant for generating amines, beta-chloro amine, amino alcohol, alpha-, beta-amino ester, and N-sulfonyl imine. This process demonstrates the potential of environmentally friendly intermolecular amidation methods (Fan, Li, Pu & Zhang, 2009).
Catalysis
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is used in catalytic processes, such as the hydrogenation of amides to amines, displaying high selectivity and activity, thereby signifying its potential in the synthesis of primary, secondary, and tertiary amines. This showcases its utility in catalytic reactions, particularly in the presence of certain metal complexes and methanesulfonic acid (Coetzee et al., 2013).
properties
IUPAC Name |
[(2R,3S)-4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)11(12(14)16)15-13(17)20-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFRPOGPNHJBGP-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132952 | |
Record name | Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate | |
CAS RN |
80082-51-5 | |
Record name | Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80082-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl [R-(R*,S*)]-[1-carbamoyl-2-(mesyloxy)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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